molecular formula C8H6BrF4N B1376821 (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine CAS No. 1212881-54-3

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B1376821
CAS No.: 1212881-54-3
M. Wt: 272.04 g/mol
InChI Key: CEQDAOYHEAHURX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound with significant interest in various fields of scientific research. The presence of bromine, fluorine, and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-fluorobenzyl alcohol.

    Conversion to Intermediate: The alcohol is converted to the corresponding bromide using hydrobromic acid.

    Formation of Trifluoroethylamine: The bromide is then reacted with trifluoroethylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would yield the corresponding amine.

Scientific Research Applications

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its unique chemical properties.

    Biological Studies: The compound is used to study biological pathways and molecular interactions.

    Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorobenzyl alcohol
  • 2-Bromo-5-(trifluoromethyl)phenylboronic acid

Uniqueness

(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups in its structure. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity, making it valuable for various applications.

Properties

IUPAC Name

(1S)-1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF4N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQDAOYHEAHURX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@@H](C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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